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Aminoadipic acid-d3

Cat. No.: B15144041
M. Wt: 164.17 g/mol
InChI Key: OYIFNHCXNCRBQI-FBYXXYQPSA-N
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Description

Fundamental Principles of Stable Isotope Labeling in Biosystems Analysis

Stable isotope labeling is a technique where an atom in a molecule is replaced by its stable isotope. wikipedia.org These labeled molecules are chemically identical to their unlabeled counterparts but are heavier, allowing them to be distinguished and quantified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org This methodology enables the precise measurement of metabolic fluxes, biosynthesis, and degradation of biomolecules, providing invaluable insights into complex biochemical pathways. diagnosticsworldnews.comwikipedia.org The use of stable isotopes is particularly well-suited for human metabolism studies due to their non-radioactive nature. diagnosticsworldnews.com

The Role of Deuterated Amino Acids as Mechanistic and Quantitative Probes

Deuterated amino acids, which have one or more hydrogen atoms replaced by deuterium (B1214612), are frequently used as internal standards in quantitative mass spectrometry. nih.gov In this application, a known amount of the deuterated amino acid is added to a biological sample. Because the deuterated and non-deuterated versions of the amino acid have nearly identical chemical properties, they behave similarly during sample preparation and analysis. oup.com However, they are distinguishable by their mass-to-charge ratio in a mass spectrometer. This allows for the precise quantification of the naturally occurring amino acid in the sample by comparing its signal intensity to that of the known amount of the added deuterated standard. This method corrects for any loss of analyte during sample processing, leading to highly accurate and reproducible results.

Specific Research Significance of DL-2-Amino-1,6-hexanedioic-2,5,5-D3 Acid (DL-AAA-D3) as a Labeled Investigational Tool

DL-2-Amino-1,6-hexanedioic-2,5,5-D3 acid (also known as DL-α-aminoadipic-2,5,5-d3 acid or DL-AAA-D3) is the deuterated form of 2-aminoadipic acid (2-AAA), a key intermediate in the metabolism of the essential amino acid lysine (B10760008). frontiersin.orgnih.gov The primary significance of DL-AAA-D3 lies in its use as an internal standard for the accurate quantification of endogenous 2-AAA levels in biological samples. This precise measurement is crucial for research focused on the role of 2-AAA in various physiological and pathological processes.

Recent metabolomics studies have identified 2-aminoadipic acid as a novel biomarker for the risk of developing diabetes. nih.govjci.org Elevated levels of 2-AAA have been observed in individuals up to 12 years before the onset of the disease. nih.gov Furthermore, 2-AAA has been implicated in the regulation of glucose homeostasis, with studies showing it can enhance insulin (B600854) secretion from pancreatic β-cells. nih.govnih.gov It is also considered a marker of protein carbonyl oxidation. researchgate.net

The ability to accurately measure 2-AAA concentrations, facilitated by the use of DL-AAA-D3 as an internal standard, is therefore of paramount importance for:

Investigating its potential as a predictive biomarker for diabetes and other metabolic diseases. frontiersin.orgnih.gov

Understanding the metabolic pathways that lead to its formation and accumulation. nih.gov

Exploring its role in regulating glucose and lipid metabolism. frontiersin.org

Properties of DL-2-Amino-1,6-hexanedioic-2,5,5-D3 Acid

PropertyValue
CAS Number Not available
Molecular Formula C₆H₈D₃NO₄
Molecular Weight 164.17 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO4 B15144041 Aminoadipic acid-d3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NO4

Molecular Weight

164.17 g/mol

IUPAC Name

2-amino-2,5,5-trideuteriohexanedioic acid

InChI

InChI=1S/C6H11NO4/c7-4(6(10)11)2-1-3-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11)/i3D2,4D

InChI Key

OYIFNHCXNCRBQI-FBYXXYQPSA-N

Isomeric SMILES

[2H]C([2H])(CCC([2H])(C(=O)O)N)C(=O)O

Canonical SMILES

C(CC(C(=O)O)N)CC(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for Dl 2 Amino 1,6 Hexanedioic 2,5,5 D3 Acid and Analogous Deuterated Amino Acids

Strategic Design of Deuterated Precursors for De Novo Synthesis Routes

De novo synthesis, which involves constructing the target molecule from simpler, isotopically labeled building blocks, represents a fundamental approach for preparing deuterated amino acids. nih.gov This strategy offers precise control over the location of deuterium (B1214612) labels, which is particularly crucial for compounds like DL-2-Amino-1,6-hexanedioic-2,5,5-D3 acid where labeling is required at specific, non-exchangeable positions.

The synthesis often begins with commercially available, simple deuterated molecules that undergo a multi-step reaction sequence. mdpi.com For instance, the synthesis of selectively Cβ-deuterated amino acids has been accomplished through multi-step pathways starting from specifically deuterated precursors. nih.gov While effective, de novo synthesis can be complex, often requiring unique synthetic routes for each target amino acid, which can be time-consuming and resource-intensive. nih.govresearchgate.net

An alternative de novo approach involves the asymmetric alkylation of deuterated glycine-derived imines. nih.gov This method allows for the introduction of various side chains while maintaining stereochemical control, leading to enantioenriched α-deuterated α-amino acids. nih.gov Organophotoredox catalysis has also emerged as a powerful tool, enabling the use of readily available feedstock carboxylic acids to be combined with a chiral methyleneoxazolidinone fragment for the diastereoselective and regioselective incorporation of deuterium. nih.gov The strategic advantage of these de novo methods lies in their ability to access unique and unnatural deuterated amino acids that are difficult to prepare via other means. nih.gov

Catalytic Hydrogen-Deuterium Exchange (H/D Exchange) Protocols

Catalytic Hydrogen-Deuterium (H/D) exchange is an increasingly popular and efficient method for deuterium labeling. mdpi.com This approach often allows for the direct replacement of hydrogen with deuterium on a late-stage intermediate or the final target compound, using inexpensive deuterium sources like heavy water (D₂O). mdpi.com

Recent advancements have focused on developing binary catalysis systems that can operate under mild conditions. researchgate.net For example, a one-pot system using benzaldehyde (B42025) and cesium carbonate in DMSO with D₂O facilitates efficient H/D exchange at the α-position of free amino acids without the need for protective groups. researchgate.netnih.gov This method is compatible with a wide range of natural and non-natural amino acids. researchgate.net Similarly, 2-hydroxynicotinaldehyde (B1277654) has been identified as an effective catalyst for the α-deuteration of amino esters in D₂O under mild conditions. acs.org

Interactive Table: Comparison of H/D Exchange Catalysts for α-Deuteration
Catalyst SystemDeuterium SourceSubstrateKey FeaturesReference
Benzaldehyde / Cs₂CO₃D₂OFree α-Amino AcidsOne-pot, no protecting groups needed, mild conditions. researchgate.net, nih.gov
2-HydroxynicotinaldehydeD₂Oα-Amino EstersMild conditions, low catalyst loading, good yields. acs.org
Ruthenium Nanoparticles on CarbonD₂OMixture of Amino AcidsRapid and full deuteration of complex mixtures. rsc.org
Palladium CatalysisD₂ON-protected Amino AmidesEfficient for β-deuteration. acs.org

Transition metal catalysts are highly effective for site-specific deuteration through C-H activation. nih.gov Metals such as palladium, platinum, ruthenium, and iridium can facilitate H/D exchange at positions that are typically non-acidic and thus difficult to label. j-parc.jprsc.orgacs.org

Palladium-catalyzed protocols have been successfully developed for the challenging synthesis of β-deuterated amino acids from N-protected amino amides. acs.org Ruthenium nanoparticles supported on mesoporous carbon have demonstrated remarkable efficiency in achieving rapid and complete deuteration of complex mixtures of amino acids, a task that is often hindered by competition between substrates in solution. rsc.org While highly effective, metal-catalyzed hydrothermal H/D exchange reactions can require harsh conditions (e.g., temperatures >200°C) which may lead to undesirable side reactions like epimerization or decomposition. mdpi.com Therefore, the development of methods that operate under milder conditions is a key area of research. j-parc.jp

Biocatalytic methods offer unparalleled selectivity and efficiency for deuteration, often operating under mild, aqueous conditions with high stereoretention. nih.govnih.gov Enzymes, particularly those dependent on pyridoxal (B1214274) 5'-phosphate (PLP), are adept at catalyzing H/D exchange at the α- and sometimes β-positions of amino acids using D₂O as the deuterium source. researchgate.netescholarship.org

Several PLP-dependent enzymes have been repurposed for this task. An α-oxo-amine synthase (SxtA AONS) has been shown to produce a variety of α-deuterated amino acids and esters with high site- and stereoselectivity. nih.gov Similarly, a PLP-dependent Mannich cyclase, LolT, can deuterate a diverse range of L-amino acids, including acidic, basic, and aromatic variants, with complete deuteration often achieved within minutes. escholarship.org

A notable advancement is the use of dual-protein catalytic systems. For example, the combination of an aminotransferase (DsaD) with a partner protein (DsaE) can catalyze H/D exchange at both the Cα and Cβ positions of amino acids. nih.govnih.gov In the absence of the partner protein, deuteration occurs exclusively at the Cα-position, demonstrating a high degree of control over regioselectivity. nih.govnih.govwisc.edu These chemoenzymatic strategies combine the benefits of chemical synthesis with the specificity of biocatalysis, enabling the production of complex molecules like deuterated drug analogs. nih.gov

Achieving regioselectivity—the ability to label a specific position within a molecule—is a significant challenge in deuteration chemistry. nih.gov As discussed, both chemical and biocatalytic methods have been developed to target specific sites.

For α-position deuteration, methods often exploit the relative acidity of the α-proton. Organocatalytic systems, such as those using benzaldehyde or 2-hydroxynicotinaldehyde, form a Schiff base intermediate, facilitating the exchange of the α-proton with deuterium from D₂O. researchgate.netacs.org PLP-dependent enzymes also operate via a similar mechanism, using the PLP cofactor to stabilize the carbanion intermediate formed upon deprotonation at the α-carbon. escholarship.org

The deuteration of the β-position is significantly more challenging due to the lower acidity of β-protons. nih.govacs.org Small molecule-based methods have been developed, such as a palladium-catalyzed H/D exchange protocol for β-deuterated N-protected amino amides. acs.org However, biocatalysis has shown particular promise in this area. The dual-protein DsaD/DsaE system, for instance, provides a rare example of a catalytic method capable of introducing deuterium at the Cβ-position of various amino acids. nih.govnih.gov

Optimization of Synthetic Yields and Isotopic Purity for Research Applications

For research applications, particularly in quantitative mass spectrometry, both high synthetic yield and high isotopic purity are paramount. rsc.org Isotopic purity refers to the percentage of molecules that contain the desired number of deuterium atoms at the correct positions.

Optimization strategies involve careful selection of catalysts, solvents, and reaction conditions. For instance, in organophotoredox protocols, the choice of photosensitizer and the use of deuterated acid and anhydrous solvents are critical for achieving high levels of deuterium incorporation (>99%) and excellent diastereoselectivity. nih.gov In biocatalytic systems, optimizing factors such as enzyme loading, substrate concentration, and reaction time can maximize both yield and isotopic enrichment. nih.govwisc.edu

The analysis of isotopic purity is a critical final step. High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques used. rsc.org HR-MS can determine the isotopic enrichment by analyzing the mass distribution of the labeled compound, while NMR confirms the structural integrity and the specific positions of the deuterium labels. rsc.org A combination of these techniques provides a comprehensive evaluation, ensuring the quality of the deuterated compound for its intended application. rsc.orgresearchgate.net

Elucidation of Metabolic Pathways and Enzymatic Transformations Involving Alpha Aminoadipic Acid Through Isotopic Tracing

Detailed Mechanisms of Lysine (B10760008) Catabolism and Biosynthesis via the Alpha-Aminoadipate Pathway

In humans and other mammals, the primary route for lysine degradation is the saccharopine pathway, which occurs predominantly in the mitochondria of the liver. nih.gov This pathway contrasts with the diaminopimelate pathway used by bacteria and plants for lysine biosynthesis. In fungi and some other lower eukaryotes, the alpha-aminoadipate pathway serves as the main route for lysine biosynthesis. nih.govmdpi.com The catabolic pathway in mammals effectively runs in the reverse direction of the fungal biosynthetic pathway, converting lysine into intermediates that can enter central carbon metabolism. mdpi.com

The initial steps of lysine catabolism are catalyzed by a bifunctional enzyme, alpha-aminoadipic semialdehyde synthase, which possesses both lysine-ketoglutarate reductase and saccharopine dehydrogenase activities. researchgate.net This enzyme converts lysine and alpha-ketoglutarate (B1197944) into saccharopine, which is then cleaved to form alpha-aminoadipic semialdehyde and glutamate (B1630785). researchgate.net This semialdehyde is subsequently oxidized to alpha-aminoadipate. researchgate.net The entire process is confined to the mitochondria. nih.gov

Conversely, the biosynthesis of lysine in organisms like yeast begins with the condensation of acetyl-CoA and α-ketoglutarate. mdpi.com Through a series of reactions that mirror the citric acid cycle, α-ketoadipate is formed, which is then transaminated to yield α-aminoadipate. mdpi.com Subsequent reduction and reaction with glutamate lead to the formation of saccharopine, which is finally cleaved to produce lysine. mdpi.com

Several key enzymes are crucial for the flux through the alpha-aminoadipate pathway. Their characterization has provided significant insights into the regulation of lysine metabolism.

Saccharopine Dehydrogenase (SDH): This enzyme catalyzes the reversible oxidative deamination of saccharopine to produce lysine and alpha-ketoglutarate, using NAD+ as an oxidant. nih.gov In the catabolic direction, it hydrolyzes saccharopine to form glutamate and α-aminoadipate semialdehyde. researchgate.net Kinetic studies of SDH from Saccharomyces cerevisiae have revealed a sequential mechanism. frontiersin.org In the direction of saccharopine oxidation, NADP+ binds to the enzyme first, followed by saccharopine. frontiersin.org The enzyme's structure consists of two domains, one of which is a Rossmann fold for NAD+/NADH binding. nih.gov

Aminoadipate Aminotransferase (AADAT): Also known as kynurenine (B1673888) aminotransferase II, this enzyme catalyzes the transamination of alpha-aminoadipate with an alpha-keto acid (primarily alpha-ketoglutarate) to form alpha-ketoadipate and an amino acid (primarily glutamate). ekb.egresearchgate.net AADAT exhibits broad substrate specificity, capable of transaminating 16 different amino acids and utilizing 16 different alpha-oxo acids as amino group acceptors. researchgate.net Structural analysis reveals that a conformational change in the N-terminal region allows the enzyme to accommodate substrates of various sizes, explaining its broad specificity. researchgate.net This enzyme is primarily located in the mitochondria. nih.gov

α-Aminoadipic Semialdehyde Dehydrogenase (AASADH): This enzyme, also known as ALDH7A1, is responsible for the oxidation of α-aminoadipic semialdehyde to α-aminoadipate. researchgate.netnih.gov It is a member of the aldehyde dehydrogenase family and plays a critical role in detoxifying aldehydes. nih.gov In some organisms, this enzyme is subject to regulation by lysine and its analogues, which can act as competitive inhibitors with respect to alpha-aminoadipate. nih.gov A deficiency in this enzyme in humans leads to an accumulation of α-aminoadipic semialdehyde and its cyclic form, piperideine-6-carboxylate, resulting in pyridoxine-dependent epilepsy. researchgate.net

Table 1: Key Enzymes in the Alpha-Aminoadipate Pathway

Enzyme EC Number Function in Lysine Catabolism Substrates Products
Saccharopine Dehydrogenase (SDH) 1.5.1.9 Hydrolyzes saccharopine Saccharopine, NAD(P)+ α-Aminoadipic semialdehyde, Glutamate, NAD(P)H
Aminoadipate Aminotransferase (AADAT) 2.6.1.39 Transaminates α-aminoadipate α-Aminoadipate, α-Ketoglutarate α-Ketoadipate, Glutamate
α-Aminoadipic Semialdehyde Dehydrogenase (AASADH) 1.2.1.31 Oxidizes α-aminoadipic semialdehyde α-Aminoadipic semialdehyde, NAD(P)+ α-Aminoadipate, NAD(P)H

The alpha-aminoadipate pathway is intricately linked with central carbon metabolism, particularly the tricarboxylic acid (TCA) cycle and the production of acetyl-CoA. The breakdown of lysine is purely ketogenic, meaning its carbon skeleton is ultimately converted to acetyl-CoA, a key substrate for the TCA cycle and fatty acid synthesis. nih.govnih.gov

The catabolism of lysine converges with tryptophan metabolism at the level of alpha-ketoadipate. nih.gov This intermediate is then oxidatively decarboxylated by the alpha-ketoglutarate dehydrogenase complex to yield glutaryl-CoA. ekb.eg Subsequent reactions convert glutaryl-CoA to crotonyl-CoA, which is further metabolized to acetoacetyl-CoA. ekb.eg Finally, acetoacetyl-CoA is cleaved to produce two molecules of acetyl-CoA, which can then enter the TCA cycle for energy production or be used for the synthesis of lipids and ketone bodies. nih.gov

The reaction steps in the fungal biosynthesis of lysine via the alpha-aminoadipate pathway share similarities with the TCA cycle. mdpi.com The pathway begins with the condensation of acetyl-CoA with the TCA cycle intermediate α-ketoglutarate to form homocitrate. mdpi.com The subsequent isomerization of homocitrate to homoisocitrate is analogous to the conversion of citrate (B86180) to isocitrate in the TCA cycle. This highlights the evolutionary relationship and the shared enzymatic machinery between these fundamental metabolic pathways.

Table 2: Intermediates Connecting Lysine Catabolism to Central Metabolism

Lysine Catabolism Intermediate Connecting Reaction Central Metabolic Pathway Entry Point/Product
α-Ketoglutarate Utilized in the first step of catabolism Tricarboxylic Acid (TCA) Cycle Substrate
α-Ketoadipate Oxidative decarboxylation Tricarboxylic Acid (TCA) Cycle Yields Glutaryl-CoA
Glutaryl-CoA Series of decarboxylation and oxidation reactions Fatty Acid Metabolism Leads to Acetyl-CoA
Acetyl-CoA Final product of lysine catabolism Tricarboxylic Acid (TCA) Cycle Substrate

Quantitative Analysis of Metabolic Fluxes Utilizing DL-AAA-D3 Tracers

Information on the specific use of DL-2-Amino-1,6-hexanedioic-2,5,5-D3 acid for quantitative metabolic flux analysis is not available in the provided search results. General principles of metabolic flux analysis using stable isotope tracers are well-established, but specific studies and data tables for this particular tracer could not be located.

Investigation of Metabolic Compartmentation and Regulation using Deuterated Probes

Specific studies detailing the use of deuterated alpha-aminoadipic acid probes to investigate the metabolic compartmentation and regulation of the lysine catabolic pathway could not be found in the provided search results. While it is known that lysine catabolism is compartmentalized within the mitochondria, research findings based on the use of deuterated AAA probes are not available.

Applications of Dl 2 Amino 1,6 Hexanedioic 2,5,5 D3 Acid in Advanced Analytical and Structural Biology Research

Development and Validation of Mass Spectrometry-Based Analytical Methods

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. The incorporation of stable isotopes, such as deuterium (B1214612), has significantly enhanced the precision and accuracy of quantitative MS-based methods.

Quantitative Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies for Amino Acid Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a preferred method for amino acid analysis due to its high sensitivity and specificity, offering a rapid alternative to traditional ion-exchange chromatography. researchgate.netnih.govspringernature.com The development of these quantitative methods often involves the use of stable isotope-labeled amino acids. These methods are crucial for various applications, from clinical diagnostics of inborn errors of metabolism to quality control in the food and feed industries. nih.govuni-muenchen.de

A typical LC-MS/MS workflow for amino acid analysis involves several key steps:

Sample Preparation: Extraction of amino acids from a complex biological matrix. creative-proteomics.com

Chromatographic Separation: Separation of individual amino acids using liquid chromatography. This step is critical for resolving isomers that cannot be distinguished by mass spectrometry alone. springernature.com

Ionization and Mass Analysis: Ionization of the separated amino acids and subsequent mass analysis.

Quantification: Measurement of the abundance of each amino acid, often relative to an internal standard.

The validation of these methods ensures their reliability, with parameters such as linearity, precision, accuracy, and limits of detection and quantification being rigorously assessed. researchgate.net For instance, a validated method for 26 clinically relevant amino acids demonstrated linear measurement between 5 and 2000 μM from a small sample volume. researchgate.net

Table 1: Typical Parameters in LC-MS/MS Amino Acid Analysis
ParameterDescriptionCommon Approach/ValueReference
ChromatographySeparates analytes before MS detection.Reversed-phase or mixed-mode chromatography. nih.govspringernature.com
Sample VolumeThe amount of biological sample required.Typically small, e.g., 10 μL. researchgate.net
DerivatizationChemical modification to improve chromatographic or detection properties.Can be used but methods for non-derivatized amino acids are also common. researchgate.netnih.gov
Detection ModeMass spectrometer setting for quantification.Selective Reaction Monitoring (SRM). researchgate.net
Internal StandardA labeled compound added to samples for accurate quantification.Stable isotope-labeled amino acids (e.g., D3, 13C, 15N). sepscience.comotsuka.co.jp

Role of DL-AAA-D3 as an Internal Standard in Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for achieving the highest accuracy and precision in quantitative analysis. nih.gov This technique relies on the addition of a known quantity of an isotopically labeled version of the analyte—the internal standard (IS)—to the sample at the beginning of the analytical process. nih.gov DL-2-Amino-1,6-hexanedioic-2,5,5-D3 acid (DL-AAA-D3) is an ideal internal standard for the quantification of its unlabeled counterpart, 2-aminoadipic acid.

The fundamental principle of IDMS is that the labeled IS and the unlabeled (native) analyte behave identically during sample preparation, chromatography, and ionization. nih.gov Any sample loss or variation during these steps will affect both the analyte and the IS to the same extent. Therefore, the ratio of the mass spectrometric signal of the native analyte to that of the labeled IS remains constant. This ratio is used to calculate the precise concentration of the analyte in the original sample. nih.gov The use of stable isotope-labeled standards like DL-AAA-D3 offers superior accuracy compared to other quantification strategies because it corrects for both sample recovery and matrix effects. sepscience.com

Sample Preparation and Matrix Effects in Deuterated Amino Acid Analysis

Accurate amino acid analysis from complex biological matrices like plasma, urine, or food products requires meticulous sample preparation. nih.govcreative-proteomics.com The primary goals are to extract the amino acids of interest and remove interfering substances. A common first step for protein-bound amino acids is acid hydrolysis, which breaks down proteins into their constituent amino acids. interchim.fr This is often followed by protein precipitation to remove larger molecules.

A significant challenge in LC-MS/MS analysis is the phenomenon of "matrix effects," where co-eluting substances from the sample matrix interfere with the ionization of the target analyte, leading to either ion suppression or enhancement. springernature.comnih.gov This can compromise the accuracy of quantification. Matrix effects are a primary reason for using stable isotope-labeled internal standards like DL-AAA-D3. Since the internal standard co-elutes with the analyte and has nearly identical physicochemical properties, it experiences the same matrix effects. creative-proteomics.com By calculating the ratio of the analyte to the internal standard, the variability introduced by these effects is effectively canceled out. creative-proteomics.com Sample dilution is another strategy employed to mitigate matrix effects, as it reduces the concentration of interfering compounds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules in solution. mdpi.commdpi.com It provides atomic-level insights into biomolecular interactions, which is essential for drug discovery and fundamental biological research. peakproteins.com

Utility of Deuteration in Enhancing NMR Sensitivity and Resolution

For larger proteins (typically >25 kDa), NMR spectra often suffer from poor quality due to broad signals and low signal-to-noise ratios. peakproteins.com This is caused by rapid signal decay resulting from strong dipole-dipole interactions between nearby protons (¹H). A highly effective strategy to overcome this limitation is deuteration—the substitution of protons with deuterium (²H). peakproteins.comquora.com

Replacing non-exchangeable protons with deuterons in a protein significantly reduces ¹H-¹H dipolar interactions, which are a major source of signal broadening. peakproteins.com This leads to longer relaxation times, resulting in sharper NMR signals and a substantial improvement in both spectral resolution and sensitivity. peakproteins.comresearchgate.net This enhancement allows for the study of larger and more complex biological macromolecules that would otherwise be intractable by NMR. quora.com

Table 2: Advantages of Deuteration in Protein NMR Spectroscopy
AdvantageUnderlying PrincipleImpact on NMR DataReference
Improved ResolutionReduction of ¹H-¹H dipolar coupling, a major cause of line broadening.Sharper peaks, allowing for better separation of overlapping signals. peakproteins.comquora.com
Enhanced SensitivitySlower transverse relaxation rates lead to stronger signals.Higher signal-to-noise ratio, enabling the detection of weaker signals. peakproteins.comresearchgate.net
Access to Larger MoleculesOvercomes the size limitations imposed by rapid signal decay in fully protonated proteins.Enables structural and dynamic studies of proteins >25 kDa. mdpi.comquora.com
Simplified SpectraReduces the number of proton signals, decreasing spectral crowding.Easier assignment and interpretation of complex spectra. mdpi.com

Site-Specific Deuteration for Probing Protein Dynamics and Intermolecular Interactions

While uniform deuteration is powerful, selective or site-specific incorporation of deuterated amino acids offers a more targeted approach to studying protein function. mdpi.comnih.gov By introducing a deuterated amino acid like DL-2-Amino-1,6-hexanedioic-2,5,5-D3 acid (or its biologically incorporated equivalent) at a specific location within a protein, researchers can use NMR to probe the local environment and dynamics of that particular site. nih.gov

This approach is particularly valuable for mapping protein-protein or protein-ligand interaction interfaces. duke.edu When another molecule binds to the protein, changes in the NMR signals of residues at the binding interface can be monitored. duke.eduacs.org Chemical shift perturbation, where the chemical shifts of backbone amide protons and nitrogens are tracked upon titration with a binding partner, is a widely used method for this purpose. duke.edu Site-specific deuteration can simplify complex spectra, making it easier to identify and interpret these perturbations. Furthermore, advanced NMR experiments can leverage the deuterium nucleus itself to gain unique insights into the dynamics and orientation of specific chemical bonds within the protein structure. wikipedia.org

Isotopic Labeling Strategies for Proteomics and Metabolomics Studies

Stable isotope labeling is a cornerstone of quantitative mass spectrometry, enabling accurate measurement of changes in proteins and metabolites across different experimental conditions. Deuterium-labeled compounds, such as DL-2-Amino-1,6-hexanedioic-2,5,5-D3 acid (hereafter DL-AAA-D3), are particularly useful due to their chemical similarity to their endogenous counterparts, differing only in mass. lumiprobe.comresearchgate.net

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a robust technique for quantitative proteomics. chempep.com The method involves metabolically incorporating "heavy" isotopically labeled essential amino acids (e.g., 13C-labeled arginine, deuterated leucine) into the entire proteome of one cell population, while a control population is grown with normal "light" amino acids. nih.govwikipedia.org When the samples are mixed and analyzed by mass spectrometry, the ratio of heavy to light peptide signals provides highly accurate relative protein quantification. chempep.comyale.edu

While SILAC traditionally relies on proteinogenic amino acids that are directly incorporated into proteins during synthesis, non-proteinogenic amino acid tracers like DL-AAA-D3 offer a complementary layer of information. nih.govscispace.com DL-AAA-D3 is not incorporated into proteins but is a key intermediate in the α-aminoadipate (AAA) pathway of lysine (B10760008) metabolism. scispace.comnih.gov Its integration with SILAC allows for a powerful systems biology approach, connecting metabolic flux with changes in the proteome.

In such an integrated experiment, researchers can use DL-AAA-D3 to trace the activity of the lysine degradation or synthesis pathway while simultaneously using standard SILAC to quantify changes in the abundance of enzymes within that same pathway. For instance, if a drug treatment alters lysine metabolism, DL-AAA-D3 can track the specific metabolic chokepoints, while SILAC identifies which enzymes in the pathway are upregulated or downregulated. This dual-tracer approach provides a more complete picture, linking functional metabolic changes directly to proteomic expression levels.

Table 1: Conceptual Framework for Integrating DL-AAA-D3 with a SILAC Experiment

This table illustrates how DL-AAA-D3 can be used to provide metabolic context to proteomic data obtained from a traditional SILAC experiment designed to study the effects of a hypothetical drug on lysine metabolism.

Measurement TypeAnalyteCondition: ControlCondition: Drug-TreatedInterpretation
SILAC Proteomics Saccharopine Dehydrogenase (Lysine Biosynthesis Enzyme)Light / Heavy Ratio: 1.0Light / Heavy Ratio: 3.5The enzyme is significantly upregulated in response to the drug.
Metabolic Tracing Deuterium incorporation from DL-AAA-D3 into LysineLowHighThe metabolic flux through the AAA pathway to produce lysine is increased.
Combined Insight ---The drug induces an upregulation of the Saccharopine Dehydrogenase enzyme, which corresponds to an increased functional output of the lysine biosynthesis pathway, as confirmed by the tracer.

In metabolomics, which aims to measure the complement of small molecules in a biological system, isotopically labeled internal standards are the gold standard for achieving accurate quantification. researchgate.net DL-AAA-D3 is an ideal internal standard for the measurement of its unlabeled counterpart, 2-aminoadipic acid, a metabolite that has been identified as a biomarker for metabolic disorders such as type 2 diabetes. nih.govnih.gov

In targeted metabolomics , the goal is to precisely quantify a known set of metabolites. researchgate.net Here, a known amount of DL-AAA-D3 is spiked into a biological sample before analysis. Because the labeled standard has virtually identical chemical and physical properties to the endogenous 2-AAA, it co-elutes during chromatography and experiences the same ionization efficiency or suppression in the mass spectrometer. nih.gov By comparing the signal intensity of the known amount of the D3-labeled standard to the signal of the unlabeled analyte, a precise concentration can be determined. nih.gov This isotope dilution method corrects for sample loss during preparation and for matrix effects, ensuring high accuracy. researchgate.netnih.gov

In untargeted metabolomics , which seeks to measure as many metabolites as possible to discover novel biomarkers or metabolic changes, labeled standards like DL-AAA-D3 are used for quality control. nih.govpeerj.com Adding a suite of labeled standards to samples helps monitor instrument performance over time, check for retention time shifts, and assess the stability of the analysis. nih.gov While not used for absolute quantification of all unknowns, these standards are crucial for ensuring the data is reliable and comparable across large studies. nih.gov

Table 2: Example Calibration Curve Data for Targeted Quantification of 2-Aminoadipic Acid (2-AAA) using DL-AAA-D3

This interactive table shows hypothetical data used to create a calibration curve for quantifying 2-AAA in plasma samples. A constant amount of DL-AAA-D3 (Internal Standard) is added to each calibration standard containing a known concentration of 2-AAA. The ratio of the analyte peak area to the standard peak area is plotted against the concentration.

2-AAA Concentration (μM)Peak Area (2-AAA)Peak Area (DL-AAA-D3)Peak Area Ratio (2-AAA / DL-AAA-D3)
0.511,500105,0000.110
1.023,200106,5000.218
5.0118,000104,8001.126
10.0241,000105,9002.276
25.0595,000105,2005.656
50.01,150,000104,50011.005

Perspectives on Emerging Research and Future Methodological Advancements

Integration of Deuterated Amino Acids in Multi-Omics Research

The integration of deuterated amino acids into multi-omics workflows, particularly proteomics and metabolomics, has revolutionized the quantitative analysis of biological systems. chempep.com Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy used to quantify protein abundance changes between different cell populations. taylorandfrancis.comresearchgate.net In a typical SILAC experiment, one cell population is grown in a medium containing a "light" natural amino acid, while another is grown in a medium with a "heavy," stable isotope-labeled counterpart. researchgate.netnih.gov When the proteomes are combined and analyzed by mass spectrometry, the mass difference allows for the precise relative quantification of thousands of proteins. taylorandfrancis.com

Deuterated amino acids like DL-AAA-D3 serve as ideal tracers in these experiments. mdpi.com Their incorporation into newly synthesized proteins provides a clear and predictable mass shift. researchgate.net This approach offers several advantages:

Accuracy: Since the light and heavy samples are combined early in the experimental process, it minimizes quantitative errors that can arise from separate sample processing. researchgate.net

Versatility: The technique is applicable across numerous disciplines, including biochemistry, medicine, and food science. chempep.com

In Vivo Application: Deuterated compounds can be used in live-cell imaging and even human trials due to their stability and non-radioactive nature. chempep.com

Beyond proteomics, in metabolomics, deuterated amino acids are indispensable for tracing metabolic pathways and quantifying metabolite turnover. mdpi.com By introducing DL-AAA-D3 into a biological system, researchers can track the journey of the alpha-aminoadipic acid molecule through various biochemical reactions, identifying downstream metabolites and measuring the rates (fluxes) of the pathways involved. creative-proteomics.com This provides critical insights into cellular metabolism in both healthy and diseased states.

Research AreaApplication of Deuterated Amino AcidsKey Advantages
Proteomics Quantitative analysis of protein expression using methods like SILAC. taylorandfrancis.comnih.govHigh accuracy, internal standardization, applicable to complex proteomes. researchgate.netnih.gov
Metabolomics Tracing metabolic pathways and determining metabolite flux. mdpi.comProvides dynamic information on metabolic networks, non-radioactive. chempep.com
Drug Development Studying pharmacokinetics and metabolism of amino acid-based drugs. mdpi.comnih.govSlower metabolism due to the kinetic isotope effect can improve drug half-life. nih.govnih.gov
Structural Biology Improving signal in protein NMR spectroscopy. nih.govSimplifies complex spectra and allows for detailed structural analysis. nih.gov

Innovations in Biocatalytic Synthesis for Tailored Isotopic Labeling

The synthesis of selectively deuterated amino acids presents significant challenges, particularly in achieving precise site- and stereoselectivity. nih.gov Traditional chemical synthesis methods often require multiple steps, protecting groups, and expensive chiral auxiliaries, which can lead to low yields and high costs. mdpi.comchemrxiv.org However, recent innovations in biocatalysis, using enzymes to perform chemical transformations, offer a powerful alternative for tailored isotopic labeling. nih.gov

Enzymatic methods provide several distinct advantages:

High Selectivity: Enzymes can introduce deuterium (B1214612) at specific positions (regioselectivity) and with a specific 3D orientation (stereoselectivity) that is difficult to achieve with conventional chemistry. nih.govnih.gov

Mild Conditions: Biocatalytic reactions occur under mild, sustainable conditions, often in water, eliminating the need for harsh solvents and reagents. chemrxiv.org

Cost-Effectiveness: Many enzymatic methods can use inexpensive and readily available deuterium sources like deuterium oxide (D₂O). mdpi.comnih.gov

A prominent class of enzymes used for this purpose is the Pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes. nih.gov These enzymes can reversibly deprotonate the α-carbon of amino acids, allowing for the exchange of a hydrogen atom with a deuterium atom from the solvent (D₂O). nih.govnih.gov Researchers have repurposed various PLP-dependent enzymes, such as α-oxo-amine synthases and Mannich cyclases, to catalyze the α-deuteration of a wide range of amino acids with high efficiency and exquisite stereocontrol. nih.govnih.gov By combining different enzymes in a one-pot reaction, it is possible to synthesize amino acids with multiple isotopic labels (e.g., ²H, ¹³C, ¹⁵N) simultaneously, providing highly valuable tools for NMR-based structural biology and other applications. chemrxiv.orgresearchgate.net

Computational Modeling and Isotope-Assisted Fluxomics

Isotope-assisted Metabolic Flux Analysis (iMFA) is a powerful computational technique used to quantify the rates of metabolic reactions within a cell. rsc.orgnih.gov This method integrates data from stable isotope labeling experiments with a computational model of the organism's metabolic network. umd.eduresearchgate.net Tracers like DL-AAA-D3 are introduced into a biological system, and as the labeled compound is metabolized, the deuterium atoms are incorporated into various downstream products. nih.gov

The workflow for iMFA typically involves the following steps:

Isotope Labeling: A biological system (e.g., cell culture) is fed a substrate enriched with a stable isotope, such as DL-AAA-D3. nih.gov

Metabolite Analysis: After a period of incubation, intracellular metabolites are extracted and their isotopic labeling patterns are measured using mass spectrometry (MS) or NMR spectroscopy. rsc.org The resulting data reveals the mass distribution of different isotopologues (molecules that differ only in their isotopic composition). nih.gov

Computational Modeling: The experimental labeling data, along with other measurements like substrate uptake and product secretion rates, are fed into a computational model. researchgate.net This model contains the known biochemical reactions and atom transitions of the organism's metabolism. nih.gov

Flux Quantification: The model then iteratively adjusts the flux values (rates) of each reaction to find the distribution that best simulates the experimentally measured labeling patterns. nih.gov This process minimizes the difference between the simulated and experimental data to generate a quantitative map of cellular metabolism. nih.govumd.edu

Computational modeling in fluxomics allows researchers to gain a deep understanding of metabolic phenotypes, identify bottlenecks in pathways, and design effective strategies for metabolic engineering. rsc.orgumd.edu The choice of the isotopic tracer is critical, as it determines which fluxes can be accurately observed and quantified. nih.gov

Expanding the Scope of DL-AAA-D3 Applications in Fundamental Biological Inquiry

The parent compound, alpha-aminoadipic acid (2-AAA), is a key intermediate in the metabolism of the essential amino acid lysine (B10760008). frontiersin.orgbiocrates.com While its roles are still being fully elucidated, recent metabolomics studies have positioned 2-AAA as a significant biomarker and modulator of systemic metabolic homeostasis. nih.gov Elevated circulating levels of 2-AAA have been strongly associated with an increased risk for developing type 2 diabetes, often appearing years before a clinical diagnosis. nih.govelsevierpure.comhealthmatters.io It is also linked to other cardiometabolic risk factors, including dyslipidemia, obesity, and atherosclerosis. nih.govnih.gov

Given these strong associations, the deuterated analog DL-AAA-D3 becomes an invaluable research tool for several fundamental biological inquiries:

Tracing Lysine Catabolism: DL-AAA-D3 can be used to precisely trace the flux through the lysine degradation pathway in various tissues, such as the liver and kidneys, where this process primarily occurs. biocrates.com This can help clarify how the pathway is regulated and why 2-AAA levels become dysregulated in metabolic disease.

Investigating Pathophysiology: By tracking the fate of the deuterium label from DL-AAA-D3, researchers can uncover the downstream metabolic consequences of elevated 2-AAA. This could confirm its role in mitochondrial dysfunction, oxidative stress, and impaired insulin (B600854) secretion. nih.govnih.gov

Biomarker Validation: Stable isotope dilution assays using DL-AAA-D3 as an internal standard would enable highly accurate and precise quantification of endogenous 2-AAA levels in clinical samples, further validating its utility as a predictive biomarker.

Neurological Function: 2-AAA is also known to interact with glutamate (B1630785) receptors in the brain and may play a role in neurological and psychiatric disorders. frontiersin.orgnih.gov DL-AAA-D3 could be used to study its transport across the blood-brain barrier and its metabolism within the central nervous system, shedding light on its neuroactive functions. taylorandfrancis.com

The application of DL-AAA-D3 allows for a dynamic and quantitative investigation into the biological roles of 2-aminoadipic acid, moving beyond static concentration measurements to a deeper understanding of the metabolic fluxes and mechanisms that link this metabolite to human health and disease. nih.gov

Q & A

Q. What are the key considerations for synthesizing and characterizing DL-2-Amino-1,6-hexanedioic-2,5,5-D3 acid in isotopic purity?

Methodological Answer:

  • Synthesis : Prioritize deuteration at the 2,5,5 positions using precursor molecules with deuterated methyl/methylene groups. Ensure reaction conditions (e.g., pH, temperature) minimize isotopic exchange to maintain 98% deuterium atom purity .
  • Characterization : Confirm isotopic incorporation via 1H^1H-NMR (absence of signals at 2,5,5 positions) and mass spectrometry (MS) to verify molecular weight (164.17 g/mol) and isotopic distribution. Cross-reference with the unlabelled compound (CAS 542-32-5) for structural validation .

Q. How is DL-2-Amino-1,6-hexanedioic-2,5,5-D3 acid utilized in metabolic pathway tracing studies?

Methodological Answer:

  • Tracer Applications : Incorporate the compound into lysine catabolism studies to track carbon flux via its unlabelled metabolite, 2-aminohexanedioic acid. Use LC-MS or GC-MS to quantify deuterium retention in downstream metabolites, enabling pathway validation .
  • Sample Preparation : Store the compound at -20°C to prevent degradation. Prepare working solutions in deuterium-depleted solvents to avoid isotopic dilution .

Q. What safety protocols are critical when handling this deuterated compound?

Methodological Answer:

  • PPE : Use gloves and lab coats to avoid skin contact (H317 hazard). Work in a fume hood to prevent inhalation of aerosols (P261 precaution) .
  • Waste Management : Decontaminate labware before disposal. Avoid mixing with incompatible reagents (e.g., strong oxidizers) to prevent unintended reactions .

Advanced Research Questions

Q. How can researchers design experiments to quantify isotopic effects on the compound’s reactivity in enzymatic assays?

Methodological Answer:

  • Kinetic Studies : Compare reaction rates of deuterated vs. unlabelled (CAS 542-32-5) substrates in enzymatic assays (e.g., with lysine 6-dehydrogenase). Use stopped-flow spectroscopy or quench-flow methods to capture transient intermediates .
  • Data Analysis : Apply kinetic isotope effect (KIE) models to correlate deuteration with reduced reaction rates, adjusting for isotopic mass differences .

Q. How should contradictory data on metabolic flux ratios in lysine pathways be resolved when using this tracer?

Methodological Answer:

  • Error Sources : Check for isotopic scrambling (e.g., via 2H^2H-NMR) or impurities (e.g., non-deuterated contaminants). Validate MS data with internal standards (e.g., 13C^{13}C-labelled analogs) .
  • Model Refinement : Use computational flux balance analysis (FBA) to reconcile discrepancies between experimental data and theoretical pathway predictions .

Q. What strategies optimize the compound’s stability in long-term tracer studies under varying pH conditions?

Methodological Answer:

  • pH Optimization : Conduct stability assays across pH 2–8. Use buffered solutions (e.g., phosphate buffer) at pH 6–7, where the compound shows maximal stability. Monitor degradation via HPLC-UV at 210 nm .
  • Lyophilization : For long-term storage, lyophilize aliquots and reconstitute in deuterium-depleted water immediately before use .

Q. How does the spatial distribution of deuterium in this compound influence its utility in comparative isotopic studies (e.g., vs. 13C^{13}C13C- or 15N^{15}N15N-labelled analogs)?

Methodological Answer:

  • Advantages : Deuterium’s low natural abundance minimizes background noise in MS. Use high-resolution MS (HRMS) to distinguish 2H^2H-isotopologues from 13C^{13}C- or 15N^{15}N-labeled species .
  • Limitations : Deuteration at non-reactive positions (e.g., 5,5-methyl groups) reduces isotopic interference in functional groups, enhancing tracer accuracy in kinetic studies .

Q. What analytical methods validate the compound’s role in dynamic metabolic flux analysis (MFA) of cancer cell lines?

Methodological Answer:

  • Isotopomer Analysis : Feed the deuterated compound to cancer cells and extract metabolites at timed intervals. Use 2H^2H-NMR or tandem MS to map 2H^2H-incorporation into TCA cycle intermediates (e.g., α-ketoglutarate) .
  • Flux Quantification : Apply software tools (e.g., INCA or OpenFlux) to model flux distributions, accounting for isotopic dilution and compartmentalization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.